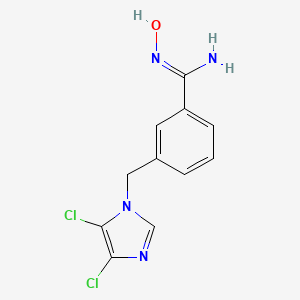
dichloroiron;1-pyridin-2-yl-N-(2,4,6-triphenylphenyl)methanimine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dichloroiron;1-pyridin-2-yl-N-(2,4,6-triphenylphenyl)methanimine is a coordination compound that features iron as the central metal atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dichloroiron;1-pyridin-2-yl-N-(2,4,6-triphenylphenyl)methanimine typically involves the reaction of iron chloride with 1-pyridin-2-yl-N-(2,4,6-triphenylphenyl)methanimine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often performed in a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle large quantities of reagents and solvents.
化学反応の分析
Types of Reactions
Dichloroiron;1-pyridin-2-yl-N-(2,4,6-triphenylphenyl)methanimine can undergo various types of chemical reactions, including:
Oxidation: The iron center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced, often leading to changes in the coordination environment of the iron center.
Substitution: Ligands around the iron center can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange reactions can be facilitated by using excess of the incoming ligand and heating the reaction mixture.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of iron(III) complexes, while reduction could yield iron(I) or iron(0) species. Substitution reactions typically result in the replacement of one or more ligands around the iron center.
科学的研究の応用
Dichloroiron;1-pyridin-2-yl-N-(2,4,6-triphenylphenyl)methanimine has several scientific research applications:
Catalysis: It can be used as a catalyst in various organic transformations, including hydrogenation and oxidation reactions.
Material Science: The compound’s unique structural properties make it a candidate for the development of new materials with specific electronic or magnetic properties.
Medicinal Chemistry: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases that involve metal ion dysregulation.
類似化合物との比較
Similar Compounds
Dichlorobis(1,10-phenanthroline)iron(II): Another iron coordination compound with similar catalytic properties.
Iron(III) chloride pyridine complex: A simpler iron-pyridine complex used in various chemical reactions.
Iron(II) tris(2-pyridylmethyl)amine complex: Known for its use in oxidation reactions.
Uniqueness
Dichloroiron;1-pyridin-2-yl-N-(2,4,6-triphenylphenyl)methanimine is unique due to the presence of the bulky triphenylphenyl group, which can influence the compound’s reactivity and stability. This structural feature can provide steric protection to the iron center, potentially enhancing its selectivity and efficiency in catalytic applications.
特性
分子式 |
C30H22Cl2FeN2 |
|---|---|
分子量 |
537.3 g/mol |
IUPAC名 |
dichloroiron;1-pyridin-2-yl-N-(2,4,6-triphenylphenyl)methanimine |
InChI |
InChI=1S/C30H22N2.2ClH.Fe/c1-4-12-23(13-5-1)26-20-28(24-14-6-2-7-15-24)30(32-22-27-18-10-11-19-31-27)29(21-26)25-16-8-3-9-17-25;;;/h1-22H;2*1H;/q;;;+2/p-2 |
InChIキー |
DYJUXFJEVQHNMN-UHFFFAOYSA-L |
正規SMILES |
C1=CC=C(C=C1)C2=CC(=C(C(=C2)C3=CC=CC=C3)N=CC4=CC=CC=N4)C5=CC=CC=C5.Cl[Fe]Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide](/img/structure/B12047233.png)



![5-n-Butoxycarbonylfuro[2,3-c]pyridine](/img/structure/B12047246.png)

![6-Hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid (5-propyl-[1,3,4]thiadiazol-2-yl)-amide](/img/structure/B12047252.png)




![2-{[5-(4-bromophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12047288.png)
![N'-[(E)-benzylideneamino]-N-(2-methoxyphenyl)oxamide](/img/structure/B12047293.png)
